N9-Methylharman

Physicochemical properties Acid-base chemistry Bioavailability prediction

N9-Methylharman is the definitive reference standard for N(9)-methylated β-carboline research. N(9)-substituted βCs exhibit the highest photosensitizing efficiency in this alkaloid class—unmethylated analogs like harmane or norharmane are not suitable substitutes. Its distinct predicted pKa of 8.98±0.30 (vs. harmane at 7.37) makes it essential for investigating how N-methylation alters acid-base behavior, DNA binding affinity, and oxidation potential. Researchers studying photochemistry, photophysics, photosensitization, or subcellular localization require this specific compound for valid, structure-dependent results.

Molecular Formula C13H12N2
Molecular Weight 196.25 g/mol
Cat. No. B3028172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN9-Methylharman
Molecular FormulaC13H12N2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1N(C3=CC=CC=C23)C
InChIInChI=1S/C13H12N2/c1-9-13-11(7-8-14-9)10-5-3-4-6-12(10)15(13)2/h3-8H,1-2H3
InChIKeyLQSZHLJVECITAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N9-Methylharman (CAS 16498-64-9) Chemical Properties and Research Background


N9-Methylharman (CAS 16498-64-9) is a heterocyclic amine classified as a beta-carboline derivative and harmala alkaloid . It is a natural product isolated from plant species, cooked foods, and tobacco smoke . It has a molecular formula of C13H12N2 and a molecular weight of 196.25 g/mol . Its predicted acid dissociation constant (pKa) is 8.98±0.30, indicating it is a strong base .

Why N9-Methylharman Cannot Be Substituted with Other β-Carbolines in Certain Research Contexts


The substitution of β-carboline alkaloids is not straightforward due to their distinct structure-dependent properties. Methylation of the β-carboline main ring, a key structural feature of N9-Methylharman, has been shown to enhance photosensitizing properties by increasing binding affinity with DNA and altering oxidation potential in a structure-dependent manner [1]. As a general rule, N(9)-substituted βCs demonstrate the highest photosensitizing efficiency within this class [1]. Therefore, selecting a compound like N9-Methylharman for studies on photochemistry, photosensitization, or subcellular localization requires specific evidence that cannot be inferred from data on unmethylated or differently substituted analogs.

Quantitative Differential Evidence for N9-Methylharman Against Closest Analogs


Comparison of Predicted pKa (Basicity) Between N9-Methylharman and Harmane

N9-Methylharman exhibits higher predicted basicity compared to its unmethylated analog, harmane. The predicted pKa for N9-Methylharman is 8.98±0.30 . This contrasts with reported pKa values for harmane, which are 7.37 and 14.6 at 25°C [1]. The difference in the primary pKa value suggests N9-Methylharman will be more protonated at physiological pH, which can significantly impact its solubility, membrane permeability, and interaction with biological targets.

Physicochemical properties Acid-base chemistry Bioavailability prediction

Comparative Photosensitizing Efficiency of N(9)-Methylated vs. Unsubstituted β-Carbolines

N9-Methylharman contains an N(9)-methyl substituent. A study on a group of N-methyl-β-carboline alkaloids found that N(9)-substituted β-carbolines demonstrate the highest photosensitizing efficiency [1]. This is because methylation enhances photosensitizing properties by increasing binding affinity with DNA and/or by increasing its oxidation potential [1]. N-unsubstituted β-carbolines, such as norharmane, show a different profile of photodamage [1].

Photochemistry Photodynamic therapy DNA damage Structure-activity relationship (SAR)

Recommended Scientific Applications for N9-Methylharman Based on Verified Properties


Use as a Specific Substrate or Standard in Studies of N-Methylation in β-Carboline Alkaloids

N9-Methylharman serves as a specific chemical standard for studying the effects of N(9)-methylation on the physicochemical and biological properties of β-carbolines. Its distinct predicted pKa (8.98±0.30) compared to harmane (pKa 7.37) [1] makes it a valuable tool for investigating how this structural modification alters acid-base behavior and, consequently, its interaction with biological systems. This is directly supported by evidence showing that N-methylation fundamentally alters the photosensitizing properties of β-carbolines [2].

Reference Compound in Photochemistry and Photophysics Research on β-Carbolines

For investigations into the photochemistry, photophysics, and photosensitizing properties of β-carboline alkaloids, N9-Methylharman is a key compound. Research confirms that N(9)-substituted βCs, like N9-Methylharman, exhibit the highest photosensitizing efficiency within this class [2]. It is, therefore, an appropriate reference standard for experiments designed to explore or leverage the photodynamic capabilities of methylated β-carbolines, where unmethylated analogs like harmane or norharmane would not serve as suitable substitutes due to their lower efficiency [2].

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